molecular formula C20H20N6O3 B5521384 3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5521384
M. Wt: 392.4 g/mol
InChI Key: MEUDFFRZGWSUHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazolo[5,1-c]triazines, pyridine derivatives, and related compounds typically involves reactions of sodium salts of hydroxybenzofuran propenone derivatives with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds (Abdelhamid, Fahmi, & Alsheflo, 2012). These synthetic routes offer a versatile approach to constructing the compound’s core structure, utilizing regioselective syntheses and novel oxidation-dehydration techniques to introduce the desired functional groups and achieve the complex heterocyclic framework.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features significant pharmaceutical importance due to their heterocyclic framework. Studies involving X-ray diffraction (XRD) techniques, alongside spectroscopic methods such as IR, NMR, and LC-MS, have elucidated the structures of these compounds, providing a deep understanding of their conformation and spatial arrangement (Sallam et al., 2021). Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy framework constructions further contribute to the comprehensive analysis of the molecular structure, offering insights into the compound's electronic properties and intermolecular interactions.

Chemical Reactions and Properties

The compound's chemical behavior is influenced by its structural components, which participate in various chemical reactions. These include condensation reactions, cyclodehydration, and reactions with active methylene reagents to afford tricyclic and tetracyclic systems with diverse substituents. These reactions not only showcase the compound's reactivity but also its potential utility in synthesizing derivatives with varied biological activities (El-Mariah, Hosny, & Deeb, 2006).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and evaluation of various chemical derivatives related to 3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine play a crucial role in the exploration of their potential applications. Abdelhamid et al. (2012) demonstrated the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing benzofuran moiety, which may include structural analogs of the compound , indicating the diversity in chemical synthesis and potential for various biological activities (Abdelhamid, Fahmi, & Alsheflo, 2012).

Biological Evaluation and Applications

The biological evaluation of compounds structurally similar to 3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine shows promising results in various fields. For example, the novel synthesis of piperazinopyrrolothienopyrazines, as studied by Rault et al. (1996), offers insights into the affinity for 5-HT3 receptors and selectivity versus other 5-HT receptor subtypes, highlighting the potential for neurological and psychological applications (Rault, Lancelot, et al., 1996).

Additionally, compounds exhibiting significant antibacterial and cytotoxic activities, as discovered by Mekky and Sanad (2020), provide a foundation for the development of new antimicrobial and anticancer agents. The described synthesis approach and biological evaluations indicate potential applications in treating bacterial infections and inhibiting cancer cell growth (Mekky & Sanad, 2020).

Antimicrobial and Antitumor Potential

Further research into the antimicrobial and antitumor potential of derivatives similar to the compound is supported by the work of Abbas et al. (2016), who synthesized aromatic sulfonamide derivatives demonstrating anti-inflammatory and analgesic properties. These findings suggest potential applications in developing new therapeutics for inflammatory diseases and pain management (Abbas et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of several functional groups and rings in its structure, it could be of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-14-6-7-26(23-14)19-5-4-18(21-22-19)24-8-10-25(11-9-24)20(27)15-2-3-16-17(12-15)29-13-28-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUDFFRZGWSUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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